molecular formula C4H6F2O2 B1333956 2,2-Difluorobutyric acid CAS No. 2366-62-3

2,2-Difluorobutyric acid

Cat. No.: B1333956
CAS No.: 2366-62-3
M. Wt: 124.09 g/mol
InChI Key: SBSKRVZFWQPJID-UHFFFAOYSA-N
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Description

2,2-Difluorobutyric acid is an organic compound with the molecular formula C4H6F2O2. It is a fluorinated derivative of butyric acid, characterized by the presence of two fluorine atoms attached to the second carbon of the butyric acid chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Difluorobutyric acid can be synthesized through several methods. One common approach involves the fluorination of butyric acid derivatives. For instance, the reaction of butyric acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) can yield this compound. The reaction typically requires controlled conditions, including low temperatures and an inert atmosphere to prevent side reactions .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods, such as the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of fluorinated reagents and catalysts can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluorobutyric acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,2-Difluorobutyric acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with unique properties .

Comparison with Similar Compounds

  • 2,2-Difluoropropionic acid
  • 2,2-Difluoroacetic acid
  • 2,2-Difluorovaleric acid

Comparison: Compared to these similar compounds, 2,2-difluorobutyric acid offers unique properties due to its specific molecular structure. The positioning of the fluorine atoms on the second carbon of the butyric acid chain imparts distinct reactivity and stability, making it suitable for specialized applications in research and industry .

Properties

IUPAC Name

2,2-difluorobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F2O2/c1-2-4(5,6)3(7)8/h2H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBSKRVZFWQPJID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90395371
Record name 2,2-difluorobutanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2366-62-3
Record name 2,2-difluorobutanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Difluorobutyric acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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